2-[(4-Methoxyphenyl)methanesulfinyl]acetamide
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Overview
Description
2-[(4-Methoxyphenyl)methanesulfinyl]acetamide is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfinyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methanesulfinyl]acetamide typically involves the reaction of 4-methoxybenzyl chloride with sodium sulfinate to form the corresponding sulfone. This intermediate is then reacted with acetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methanesulfinyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets. For instance, it can oxidize primary aromatic amines and some long-chain aliphatic amines, using azurin as an electron acceptor to transfer electrons from the reduced substrate . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- 4-Methoxyacetanilide
- p-Acetanisidide
Comparison: 2-[(4-Methoxyphenyl)methanesulfinyl]acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity compared to other phenylacetamides. This group allows for specific oxidation and reduction reactions that are not typically observed in similar compounds without the sulfinyl functionality.
Properties
CAS No. |
90212-88-7 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfinyl]acetamide |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-2-8(3-5-9)6-15(13)7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
InChI Key |
BWPIQWGHCQHZPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)CC(=O)N |
Origin of Product |
United States |
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